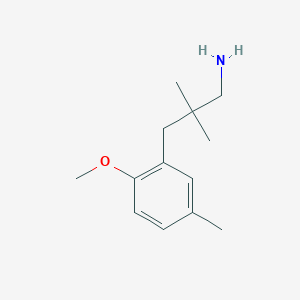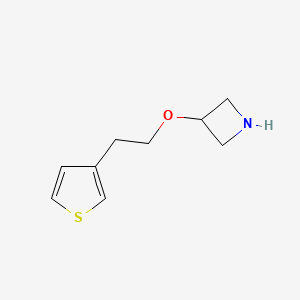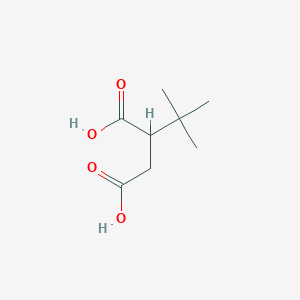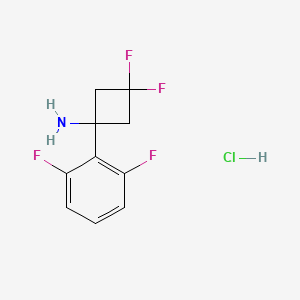
O-(2,6-Dimethylbenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,6-Dimethylbenzyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is particularly interesting due to its unique structure, which includes a benzyl group substituted with two methyl groups at the 2 and 6 positions. This structural feature imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Dimethylbenzyl)hydroxylamine typically involves the reaction of 2,6-dimethylbenzyl chloride with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under basic conditions provided by a base like sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the benzyl chloride, replacing the chloride ion with the hydroxylamine group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction but is optimized for efficiency and yield. Parameters such as temperature, solvent choice, and reaction time are carefully controlled to maximize production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,6-Dimethylbenzyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.
Major Products
Oxidation: Produces nitroso or nitro compounds.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted hydroxylamines depending on the electrophile used.
Applications De Recherche Scientifique
O-(2,6-Dimethylbenzyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-N bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzylhydroxylamine: Similar structure but without the methyl groups.
O-(2,4-Dimethylbenzyl)hydroxylamine: Similar but with methyl groups at different positions.
O-(2,6-Dichlorobenzyl)hydroxylamine: Similar but with chlorine substituents instead of methyl groups.
Uniqueness
O-(2,6-Dimethylbenzyl)hydroxylamine is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different chemical behaviors and applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
O-[(2,6-dimethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-8(2)9(7)6-11-10/h3-5H,6,10H2,1-2H3 |
Clé InChI |
ZTBLYJZJAPOYBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





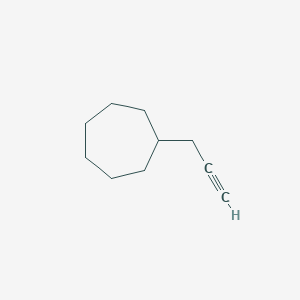
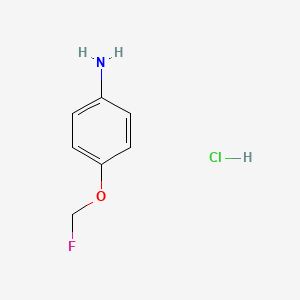
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
